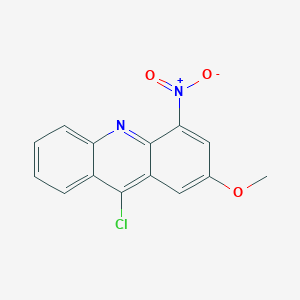

9-Chloro-2-methoxy-4-nitroacridine

CAS No.: 71353-18-9

Cat. No.: VC8183606

Molecular Formula: C14H9ClN2O3

Molecular Weight: 288.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71353-18-9 |

|---|---|

| Molecular Formula | C14H9ClN2O3 |

| Molecular Weight | 288.68 g/mol |

| IUPAC Name | 9-chloro-2-methoxy-4-nitroacridine |

| Standard InChI | InChI=1S/C14H9ClN2O3/c1-20-8-6-10-13(15)9-4-2-3-5-11(9)16-14(10)12(7-8)17(18)19/h2-7H,1H3 |

| Standard InChI Key | BILPRAMYWNBNCE-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)[N+](=O)[O-])Cl |

| Canonical SMILES | COC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)[N+](=O)[O-])Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 9-chloro-2-methoxy-4-nitroacridine, and its structural configuration is defined by the following identifiers:

-

SMILES:

COC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)[N+](=O)[O-])Cl -

InChIKey:

BILPRAMYWNBNCE-UHFFFAOYSA-N

The acridine backbone consists of three fused benzene rings, with substituents influencing its electronic properties. The nitro group at position 4 introduces electron-withdrawing effects, while the methoxy group at position 2 contributes electron-donating resonance, creating a polarized system.

| Property | Value/Description | Source |

|---|---|---|

| Solubility | Low in water; soluble in DMSO, NMP | Inferred |

| Stability | Stable under inert conditions | |

| Reactivity | Susceptible to reduction (nitro→amino) |

Synthesis and Modification

Synthetic Routes

The synthesis of 9-Chloro-2-methoxy-4-nitroacridine typically involves sequential functionalization of the acridine core:

-

Nitration: Introduction of the nitro group at position 4 using a mixture of concentrated nitric and sulfuric acids.

-

Chlorination: Electrophilic substitution at position 9 with chlorine donors (e.g., , ).

-

Methoxylation: Alkylation or nucleophilic substitution to install the methoxy group at position 2.

A representative reaction is:

Derivative Formation

The compound serves as a precursor for further modifications:

-

Reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling access to aminocridine derivatives with enhanced biological activity.

-

Sulfonation: Reaction with p-toluenesulfonylhydrazine yields hydrazino derivatives, which are intermediates in anticancer drug development.

Applications in Research and Industry

Materials Science

The electron-deficient nitro group and electron-rich methoxy group create a push-pull system, making the compound a candidate for nonlinear optical (NLO) materials. Theoretical studies on related nitroacridines predict significant hyperpolarizability values (), essential for second-harmonic generation .

Future Directions

Biological Evaluation

In vitro and in vivo studies are needed to elucidate its anticancer mechanism and metabolic pathways. Preliminary work on structurally similar compounds indicates hepatic metabolism via cytochrome P450 enzymes, potentially yielding reactive intermediates .

Computational Modeling

Density functional theory (DFT) simulations could optimize its electronic structure for NLO applications. Comparative studies with 2-methoxy-4-nitroaniline (a known NLO material) may reveal design principles for improved performance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume